molecular formula C15H16OS B12354979 Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)-, (R)-(9CI)

Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)-, (R)-(9CI)

Cat. No.: B12354979
M. Wt: 244.4 g/mol
InChI Key: NPTGGTKSCLGSSS-UHFFFAOYSA-N
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Description

Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)-, ®-(9CI) is an organic compound with the molecular formula C15H16OS It is a derivative of benzene, featuring three methyl groups and a phenylsulfinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)-, ®-(9CI) typically involves the reaction of 1,3,5-trimethylbenzene with phenylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl group. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the sulfinylation reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)-, ®-(9CI) undergoes various chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be further oxidized to form a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

    Substitution: Depending on the reagent, various substituted derivatives of the original compound are formed.

Scientific Research Applications

Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)-, ®-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)-, ®-(9CI) involves its interaction with molecular targets through its sulfinyl group. This group can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,3,5-trimethyl-2-(phenylsulfonyl)-
  • Benzene, 1,3,5-trimethyl-2-(phenylthio)-
  • Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)-, (S)-(9CI)

Uniqueness

Benzene, 1,3,5-trimethyl-2-(phenylsulfinyl)-, ®-(9CI) is unique due to its specific stereochemistry and the presence of the sulfinyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H16OS

Molecular Weight

244.4 g/mol

IUPAC Name

2-(benzenesulfinyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C15H16OS/c1-11-9-12(2)15(13(3)10-11)17(16)14-7-5-4-6-8-14/h4-10H,1-3H3

InChI Key

NPTGGTKSCLGSSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)C2=CC=CC=C2)C

Origin of Product

United States

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